N-(4-Bromophenyl)-3-oxobutanamide
Description
Contextualizing β-Ketoamides within Contemporary Organic Chemistry
β-Ketoamides are a class of organic compounds characterized by the presence of a ketone group at the β-position relative to an amide functionality. This unique arrangement of multiple reaction sites within a single molecular structure makes them exceptionally versatile building blocks in organic chemistry. researchgate.netresearchgate.net The juxtaposition of an amide, a ketone, and an activated methylene (B1212753) group provides a hub of reactivity that can be exploited for a wide array of chemical transformations. researchgate.net
In modern organic synthesis, β-ketoamides have become indispensable precursors for creating complex molecules, especially various heterocyclic compounds. researchgate.netchim.it Their utility is highlighted by the development of numerous novel preparation methods and the discovery of unprecedented reactivities over the past decade, often leveraging transition-metal catalysis and organocatalysis. researchgate.net These advancements have established β-ketoamides as crucial components in stereoselective and tandemized multicomponent reactions, which are highly valued for their efficiency and atom economy. researchgate.netresearchgate.net The synthesis of β-ketoamides can be approached through several methods, with the acylation of amide enolates being a primary strategy. nih.gov
Significance of the Bromophenyl Moiety in Chemical Synthesis and Derivatization
The bromophenyl moiety, a phenyl group substituted with a bromine atom, is a critical functional group in chemical synthesis. The presence of the bromine atom significantly influences the electronic properties and reactivity of the parent molecule. solubilityofthings.com One of its most valuable roles is serving as a "handle" for post-synthetic modification. The carbon-bromine bond is amenable to a variety of powerful cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds. acs.org This capability provides a strategic platform for the structural diversification of molecules. acs.org
Furthermore, the inclusion of a halogenated aryl group like bromophenyl can have a direct impact on the outcomes of chemical reactions. Research has shown that in certain asymmetric reactions, substrates containing a p-bromophenyl group can lead to higher chemical yields and enantioselectivities. acs.org This effect is sometimes attributed to stabilizing halogen–π interactions within the reaction's transition state. acs.org The bromophenyl group is a common feature in intermediates used for the synthesis of pharmaceuticals and other complex organic molecules, underscoring its importance in medicinal and synthetic chemistry. solubilityofthings.comorgsyn.org For instance, N-(4-bromophenyl) derivatives have been utilized as reactants in the preparation of quinoline (B57606) compounds investigated for antitubercular and antibacterial activities. chemicalbook.com
Overview of Research Trajectories for N-(4-Bromophenyl)-3-oxobutanamide
Research involving this compound primarily revolves around its utility as a synthetic intermediate and its potential biological activity. Given its structure, the compound is a valuable precursor for constructing more complex molecular architectures. The β-ketoamide portion allows for reactions such as cyclizations to form heterocycles, while the bromophenyl group can be modified through cross-coupling reactions.
One notable research finding is the in vitro antitubercular activity of this compound, which showed a Minimum Inhibitory Concentration (MIC) of 2.5 µg/mL against Mycobacterium tuberculosis. biosynth.com This suggests a potential trajectory for the compound in the development of new therapeutic agents. Additionally, it has been identified as an organocatalyst, capable of catalyzing reactions such as the carbonylative synthesis of cyclic carbonate esters. biosynth.com
Analogous structures also provide insight into its research potential. For example, N-(4-nitrophenyl)-3-oxobutanamide is a key intermediate in the manufacturing of synthetic pigments and dyes. innospk.com Similarly, the related compound N-(4-ethoxyphenyl)-3-oxobutanamide is a known intermediate in the metabolic transformation of the analgesic bucetin, highlighting the relevance of the oxobutanamide structure in biochemical pathways. nih.govresearchgate.net The study of the crystal structure and intermolecular interactions of such compounds is another active area of research, providing fundamental data on their solid-state behavior. researchgate.netresearchgate.netnih.gov Therefore, the research trajectories for this compound encompass its application as a versatile building block in organic synthesis, its evaluation for medicinal chemistry purposes, and fundamental studies of its chemical and physical properties.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-(4-t-butylphenyl)-N'-[4-(pentyloxy)phenyl]urea |
| N-(4-nitrophenyl)-3-oxobutanamide |
| N-(4-ethoxyphenyl)-3-oxobutanamide |
| Bucetin (N-(4-ethoxyphenyl)-3-hydroxybutanamide) |
| N-{[(4-bromophenyl) amino]carbonothioyl}benzamide |
| N-(4-Bromophenyl)-4-methoxybenzenesulfonamide |
| 4-Bromo-3-oxo-N-phenylbutanamide |
| 4'-Bromoacetanilide |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromophenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-7(13)6-10(14)12-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOJEVGOXBFZDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344689 | |
| Record name | N-(4-Bromophenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38418-24-5 | |
| Record name | N-(4-Bromophenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of N 4 Bromophenyl 3 Oxobutanamide
Established Synthetic Routes for N-(4-Bromophenyl)-3-oxobutanamide
The synthesis of this compound is primarily achieved through condensation reactions, with the most common method involving the reaction of 4-bromoaniline (B143363) with a β-ketoester.
Condensation Reactions Utilizing 4-Bromoaniline and Ethyl Acetoacetate (B1235776)
The most prevalent and direct method for synthesizing this compound is the condensation reaction between 4-bromoaniline and ethyl acetoacetate. This reaction is typically carried out by heating the two reactants, often in the absence of a solvent or in a high-boiling point solvent like xylene. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of 4-bromoaniline attacks the ester carbonyl carbon of ethyl acetoacetate, leading to the elimination of ethanol (B145695) and the formation of the corresponding amide.
The reaction conditions can be optimized to improve the yield and purity of the product. For instance, conducting the reaction at elevated temperatures (e.g., 140-150 °C) facilitates the removal of the ethanol byproduct, driving the equilibrium towards the formation of the desired this compound. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product often crystallizes from the reaction mixture upon cooling and can be purified by recrystallization from a suitable solvent like ethanol.
| Reactants | Reagents/Solvents | Conditions | Product | Yield |
| 4-Bromoaniline, Ethyl Acetoacetate | None | 140-150 °C, 1h | This compound | High |
| 4-Bromoaniline, Ethyl Acetoacetate | Xylene | Reflux | This compound | Good |
Other Synthetic Strategies for this compound (e.g., from Methyl Acetoacetate)
While the use of ethyl acetoacetate is widespread, this compound can also be synthesized using other acetoacetate esters, such as methyl acetoacetate. orgsyn.org The reaction with methyl acetoacetate follows a similar condensation pathway as with the ethyl ester, involving the nucleophilic attack of 4-bromoaniline on the ester carbonyl and subsequent elimination of methanol.
The choice between ethyl acetoacetate and methyl acetoacetate may depend on factors like availability, cost, and reaction kinetics, although the underlying chemistry remains the same. The reaction conditions are comparable, typically requiring elevated temperatures to drive the reaction to completion.
Derivatization and Chemical Transformations of this compound
The presence of the β-ketoamide moiety in this compound makes it a valuable precursor for the synthesis of various heterocyclic systems through cyclocondensation reactions.
Cyclocondensation Reactions
Cyclocondensation reactions involving the active methylene (B1212753) group and the ketone carbonyl of this compound with various binucleophiles lead to the formation of diverse and medicinally important heterocyclic rings.
This compound is a key substrate in the Biginelli reaction, a one-pot multicomponent reaction that yields dihydropyrimidinones (DHPMs). organic-chemistry.orgyoutube.com In this acid-catalyzed reaction, this compound is condensed with an aldehyde and urea (B33335) (or thiourea). organic-chemistry.orgnih.gov
The proposed mechanism involves the initial acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. organic-chemistry.org This electrophilic species is then attacked by the enol form of this compound. Subsequent cyclization through the loss of a water molecule results in the formation of the dihydropyrimidine (B8664642) ring. organic-chemistry.orgyoutube.com This reaction provides a straightforward route to a variety of substituted pyrimidine (B1678525) derivatives with potential biological activities. nih.gov The use of various catalysts, including Lewis acids like ytterbium(III) triflate, can enhance the reaction efficiency and shorten reaction times. organic-chemistry.org
| Reactants | Reagents | Catalyst | Product |
| This compound, Aldehyde, Urea | Ethanol | Acid (e.g., HCl) | Dihydropyrimidinone derivative |
| This compound, Aldehyde, Urea | Solvent-free | Yb(OTf)3 | Dihydropyrimidinone derivative |
The Hantzsch dihydropyridine (B1217469) synthesis is another important multicomponent reaction where this compound can be utilized. wikipedia.orgnih.govresearchgate.net This reaction typically involves the condensation of an aldehyde, two equivalents of a β-dicarbonyl compound (in this case, one equivalent would be this compound and the other could be another β-ketoester like ethyl acetoacetate), and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgnih.gov
The reaction leads to the formation of 1,4-dihydropyridine (B1200194) derivatives, which are a significant class of compounds with applications in medicinal chemistry, notably as calcium channel blockers. wikipedia.org The classical Hantzsch synthesis often requires harsh reaction conditions and long reaction times. wikipedia.org However, modern variations of this reaction utilize microwave irradiation or catalysts like p-toluenesulfonic acid (PTSA) in aqueous media to improve yields and reaction times. wikipedia.org The use of ceric ammonium nitrate (B79036) (CAN) as a catalyst under solvent-free conditions has also been reported as an efficient and environmentally friendly approach. nih.gov
| Reactants | Reagents/Catalyst | Conditions | Product |
| This compound, Aldehyde, Ethyl Acetoacetate, Ammonium Acetate | Ethanol | Reflux | 1,4-Dihydropyridine derivative |
| Benzaldehyde, Ethyl Acetoacetate, Ammonium Acetate | p-Toluenesulfonic acid (PTSA) | Ultrasonic irradiation in aqueous SDS | 1,4-Dihydropyridine derivative (96% yield) wikipedia.org |
| 5-Bromothiophene-2-carboxyaldehyde, Ethyl Acetoacetate, Methyl Acetoacetate, Ammonium Acetate | Ceric Ammonium Nitrate (CAN) | Room temperature, solvent-free | 1,4-Dihydropyridine derivative nih.gov |
Generation of Pyrimidobenzimidazoles
The synthesis of pyrimidobenzimidazoles can be achieved through multi-component reactions involving this compound. One reported method involves the condensation of this compound with 2-aminobenzimidazole (B67599) and various aromatic aldehydes in the presence of a catalytic amount of piperidine (B6355638). This reaction proceeds efficiently under solvent-free conditions at elevated temperatures.
Table 1: Synthesis of Pyrimidobenzimidazole Derivatives
| Aldehyde Reactant | Catalyst | Temperature (°C) | Yield (%) |
| Benzaldehyde | Piperidine | 120 | 85 |
| 4-Chlorobenzaldehyde | Piperidine | 120 | 88 |
| 4-Methoxybenzaldehyde | Piperidine | 120 | 90 |
Formation of Quinolinone Derivatives
Quinolinone derivatives, a significant class of heterocyclic compounds, can be synthesized from this compound. nih.govnih.govchula.ac.th A key synthetic route involves the cyclization of an N-aryl-3-oxobutanamide in the presence of a suitable acid catalyst. For instance, heating this compound in polyphosphoric acid can induce an intramolecular cyclization to form the corresponding 4-methylquinolin-2(1H)-one derivative. chula.ac.th
Another approach involves a classical Suzuki coupling reaction. chula.ac.th The synthesis can start with the condensation of an aniline (B41778) with ethyl acetoacetate to produce a 3-oxo-N-phenylbutanamide, which is then cyclized. chula.ac.th The resulting quinolinone can be further modified. For example, a 2-(3-chlorophenyl)quinoline-4-carboxylic acid intermediate can be synthesized via a Suzuki coupling of a quinoline (B57606) precursor with 3-chlorophenylboronic acid using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as sodium carbonate. chula.ac.th This acid can then be converted to its acid chloride and reacted with various amines to yield a series of 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives. chula.ac.th
Table 2: Synthesis of 2-(3-chlorophenyl)quinoline-4-carboxamide Derivatives
| Amine Reactant | Base | Solvent | Yield (%) |
| Aniline | Sodium Hydride | THF | 80 |
| 4-Fluoroaniline | Sodium Hydride | THF | 75 |
| 4-Chloroaniline | Sodium Hydride | THF | 78 |
Coupling Reactions (e.g., Azo Coupling for Hydrazone Derivatives)
This compound can undergo azo coupling reactions to form hydrazone derivatives. arkat-usa.org This typically involves the reaction of a diazonium salt with the active methylene group of the butanamide. The diazonium salt is generated in situ from an aromatic amine, such as a substituted aniline, by treatment with sodium nitrite (B80452) and a mineral acid like hydrochloric acid at low temperatures (0–5 °C). arkat-usa.orgresearchgate.net The resulting diazonium salt is then coupled with this compound in a suitable solvent, often in the presence of a base like sodium acetate to facilitate the reaction. researchgate.net The products of these coupling reactions are generally stable hydrazones rather than the alternative azo tautomers. arkat-usa.org
Reactions Involving the Active Methylene Group
The active methylene group (the -CH2- group situated between the two carbonyl groups) in this compound is a key site for various chemical transformations. arkat-usa.org This group is acidic and can be readily deprotonated by a base to form a nucleophilic carbanion. This reactivity allows for a range of reactions, including condensations and alkylations.
For example, this active methylene group is central to the Knoevenagel condensation, where it reacts with aldehydes or ketones in the presence of a basic catalyst. nih.gov It can also react with other electrophiles. For instance, reactions with monobromomalononitrile can lead to selective monobromination at the active methylene position under mild conditions. rsc.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling for biphenylanilides)
The bromine atom on the phenyl ring of this compound provides a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgrsc.org This powerful carbon-carbon bond-forming reaction allows for the synthesis of biphenylanilide derivatives.
In a typical Suzuki-Miyaura coupling, this compound is reacted with an arylboronic acid or a boronic ester in the presence of a palladium catalyst and a base. libretexts.orgrsc.org The catalyst, often a palladium(0) complex, facilitates the reaction cycle which involves oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of ligand for the palladium catalyst and the base can significantly influence the reaction's efficiency and scope. libretexts.orgrsc.org
Table 3: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |
| Pd(PPh3)4 | PPh3 | Na2CO3 | Toluene/Ethanol/Water | High |
| Pd(dppf)Cl2 | dppf | Cs2CO3 | Toluene/Water | High |
Reaction Mechanism Analysis
Role of Catalysts and Reaction Conditions
Catalysts and reaction conditions play a pivotal role in directing the synthetic pathways of this compound.
In Pyrimidobenzimidazole Synthesis: The use of a basic catalyst like piperidine is crucial for facilitating the initial condensation reactions. The solvent-free, high-temperature condition not only accelerates the reaction but also aligns with green chemistry principles by minimizing waste.
In Quinolinone Formation: Strong acids like polyphosphoric acid act as both a solvent and a catalyst for the intramolecular Friedel-Crafts acylation, leading to the cyclized quinolinone core. In Suzuki couplings for quinolinone derivatives, the palladium catalyst is essential for the C-C bond formation, and the base (e.g., sodium carbonate) is required for the transmetalation step. chula.ac.thlibretexts.org
In Azo Coupling: The reaction conditions, particularly the low temperature (0-5°C) for the diazotization step, are critical to prevent the decomposition of the unstable diazonium salt. The basic conditions for the subsequent coupling reaction facilitate the deprotonation of the active methylene group, enhancing its nucleophilicity. arkat-usa.orgresearchgate.net
In Reactions of the Active Methylene Group: The choice of base is important. A relatively mild base is sufficient for deprotonation to initiate condensation reactions. The reaction conditions are generally mild, often proceeding at room temperature. rsc.org
In Suzuki-Miyaura Coupling: The palladium catalyst is the cornerstone of this reaction. libretexts.orgnih.gov The ligands coordinated to the palladium center influence its stability and reactivity. The base is essential for the activation of the boronic acid derivative for transmetalation. libretexts.orgnih.gov The solvent system is also important for solubilizing the reactants and facilitating the catalytic cycle. The use of additives like trimethyl borate (B1201080) can sometimes enhance the reaction by mitigating base deactivation. nih.gov
Stereochemical Considerations in Derivatives
The core structure of this compound presents multiple opportunities for the introduction of chirality. The carbonyl group at the 3-position and the adjacent active methylene group are key sites for stereoselective transformations. The generation of chiral centers at these positions can be achieved through various strategies, primarily involving diastereoselective and enantioselective reactions.
A significant area of focus is the stereoselective reduction of the β-keto group to afford the corresponding β-hydroxy derivative, 3-hydroxy-N-(4-bromophenyl)butanamide. This transformation introduces a new chiral center, and controlling its absolute configuration is crucial. Asymmetric hydrogenation and the use of chiral reducing agents are common approaches. While specific studies on this compound are not extensively documented in publicly available literature, general principles of asymmetric ketone reduction can be applied. For instance, the use of chiral catalysts, such as those based on ruthenium- or rhodium-phosphine complexes, has proven effective for the asymmetric hydrogenation of β-keto esters and amides. The choice of catalyst and reaction conditions can dictate the enantiomeric excess (e.e.) of the resulting alcohol.
Another key strategy for introducing chirality involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. Common chiral auxiliaries include those derived from amino acids, such as oxazolidinones, or from natural products like pseudoephedrine. wikipedia.orgresearchgate.netsigmaaldrich.comnih.gov
In the context of this compound derivatives, a chiral auxiliary could be incorporated into the butanamide backbone. For example, if a chiral amine were used instead of 4-bromoaniline in the initial synthesis, the resulting N-chiral-3-oxobutanamide could undergo diastereoselective reactions at the β-keto position.
The active methylene group between the two carbonyls is another site for stereoselective functionalization. For instance, asymmetric amination or alkylation at this position can lead to the formation of a quaternary stereocenter. While direct asymmetric synthesis on this compound itself is not widely reported, studies on analogous β-dicarbonyl compounds have demonstrated the feasibility of such transformations using chiral phase-transfer catalysts or metal complexes with chiral ligands.
The following table summarizes potential stereoselective reactions and the expected type of stereochemical control for derivatives of this compound, based on established methodologies for similar compounds.
| Reaction Type | Target Chiral Center | Method of Stereocontrol | Potential Products |
| Asymmetric Reduction | C3-hydroxyl | Chiral catalysts (e.g., Ru-BINAP), Chiral reducing agents (e.g., CBS catalyst) | (R)- or (S)-3-hydroxy-N-(4-bromophenyl)butanamide |
| Diastereoselective Alkylation | C2-alkyl | Chiral auxiliary on the nitrogen atom | Diastereomeric α-alkylated-N-(4-bromophenyl)-3-oxobutanamides |
| Asymmetric Amination | C2-amino | Chiral catalysts (e.g., chiral phosphoric acids) | α-amino-N-(4-bromophenyl)-3-oxobutanamide derivatives |
It is important to note that the development of specific and highly efficient stereoselective methods for this compound derivatives remains an active area of research. The principles outlined here provide a foundational understanding of the potential pathways to access chiral derivatives of this versatile compound.
Structural Elucidation and Conformational Analysis of N 4 Bromophenyl 3 Oxobutanamide and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable tools for elucidating the structure of N-(4-Bromophenyl)-3-oxobutanamide. These techniques probe the interaction of the molecule with electromagnetic radiation, providing detailed information about its electronic and vibrational states, as well as the chemical environment of its constituent atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the bromophenyl ring would typically appear as a set of multiplets in the downfield region of the spectrum. The chemical shifts and coupling patterns of these signals would provide information about their substitution pattern on the benzene (B151609) ring. The methylene (B1212753) (-CH2-) and methyl (-CH3) protons of the oxobutanamide moiety would give rise to signals in the upfield region. The active methylene protons adjacent to two carbonyl groups would likely appear as a singlet, while the terminal methyl protons would also be a singlet. The amide proton (N-H) would present as a broad singlet, and its chemical shift could be solvent-dependent.
¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. For this compound, distinct signals would be observed for the carbonyl carbons of the amide and ketone groups, the carbons of the aromatic ring (with the carbon attached to the bromine atom showing a characteristic shift), the methylene carbon, and the methyl carbon. The chemical shifts of these carbons are indicative of their electronic environment. For instance, a derivative, N-(4-methylphenyl)-3-oxobutanamide, shows characteristic peaks in its ¹³C NMR spectrum that help confirm its structure. chemicalbook.com
A related compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, has been characterized using ¹H and ¹³C NMR, demonstrating the utility of these techniques in elucidating the structures of similar molecules. researchgate.net Likewise, the structure of N-(4-bromophenyl)-4-methoxybenzenesulfonamide was confirmed using ¹H and ¹³C NMR spectroscopy. researchgate.net
Interactive Data Table: Predicted NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.4 - 7.6 | 120 - 135 |
| Amide NH | 8.0 - 9.5 (broad) | - |
| Methylene CH₂ | 3.5 - 3.7 | 45 - 55 |
| Methyl CH₃ | 2.2 - 2.4 | 25 - 35 |
| Amide C=O | - | 160 - 170 |
| Ketone C=O | - | 200 - 210 |
| C-Br | - | 115 - 125 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nist.gov In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups.
Key expected vibrational frequencies include:
N-H stretching: A peak in the region of 3200-3400 cm⁻¹ corresponding to the amide N-H bond.
C=O stretching: Two distinct strong absorption bands would be expected for the two carbonyl groups. The amide carbonyl (Amide I band) typically appears around 1650-1680 cm⁻¹, while the ketone carbonyl stretch is usually found at a higher frequency, around 1700-1725 cm⁻¹.
C-N stretching: This vibration would likely appear in the range of 1200-1400 cm⁻¹.
Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.
C-Br stretching: A band in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹, would indicate the presence of the carbon-bromine bond.
The FT-IR spectra of related compounds, such as N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide researchgate.net and N-{[(4-bromophenyl)amino]carbonothioyl}benzamide researchgate.net, have been successfully used to identify their functional groups.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amide | N-H Stretch | 3200 - 3400 |
| Amide | C=O Stretch (Amide I) | 1650 - 1680 |
| Ketone | C=O Stretch | 1700 - 1725 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Alkyl | C-H Stretch | 2850 - 3000 |
| Aryl Bromide | C-Br Stretch | 500 - 600 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce its structure by analyzing fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected, and due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) would be observed, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. uni.lu
Common fragmentation pathways could involve the cleavage of the amide bond or the loss of small molecules like carbon monoxide or ketene (B1206846) from the butanamide chain. The fragmentation of related compounds, such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, has been studied to support its structural determination. researchgate.net
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Significance |
| [M]⁺ | 255/257 | Molecular ion (due to ⁷⁹Br/⁸¹Br isotopes) |
| [M - CH₂CO]⁺ | 213/215 | Loss of ketene |
| [M - COCH₃]⁺ | 212/214 | Loss of acetyl group |
| [C₆H₄BrNH₂]⁺ | 171/173 | Bromophenylamine fragment |
| [C₆H₄Br]⁺ | 155/157 | Bromophenyl fragment |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. msu.edu The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions of the aromatic ring and n → π* transitions of the carbonyl groups. msu.edu The benzene ring and the carbonyl groups act as chromophores. The presence of the bromine atom and the amide group can influence the position and intensity of these absorption bands. Theoretical calculations can also be used to predict the UV-Vis absorption spectra of such molecules. sharif.edu
X-ray Crystallography and Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.
The crystal structure of a related compound, 1-(4-bromophenyl)but-3-yn-1-one, has been determined and shows the presence of C—H⋯O hydrogen bonding. nih.gov Another example, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, crystallizes in the monoclinic space group P21/n. researchgate.net The analysis of the crystal structure of 4-bromo-4'-nitrodiphenyl revealed that the two phenyl rings are twisted relative to each other. bath.ac.uk These examples highlight the detailed structural information that can be obtained from X-ray crystallography, including conformational details and the nature of intermolecular forces that govern the packing of molecules in the crystal lattice.
Interactive Data Table: Crystallographic Data for a Related Compound, N-(4-Ethoxyphenyl)-3-oxobutanamide researchgate.net
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 16.4113 (8) |
| b (Å) | 4.9076 (3) |
| c (Å) | 28.8889 (15) |
| V (ų) | 2326.7 (2) |
| Z | 8 |
Conformational Analysis and Tautomerism
This compound can exist in different conformations due to the rotation around single bonds. The most significant conformational flexibility arises from the rotation around the C-N amide bond and the bonds within the butanamide chain. The planarity of the amide group and the steric interactions between the aromatic ring and the side chain will influence the preferred conformation.
A key aspect of the structure of this compound is the potential for keto-enol tautomerism in the 3-oxobutanamide moiety. The β-dicarbonyl system can exist in equilibrium between the diketo form and two possible enol forms.
The equilibrium between these tautomers can be influenced by factors such as the solvent, temperature, and pH. In the solid state, as seen with N-(4-ethoxyphenyl)-3-oxobutanamide, the keto form is often favored. nih.govresearchgate.net Spectroscopic techniques like NMR can be used to study this tautomeric equilibrium in solution, as the chemical shifts of the protons and carbons involved would be different for each tautomer. The presence of intramolecular hydrogen bonding in the enol form can stabilize it, potentially leading to a significant population of the enol tautomer in non-polar solvents.
Keto-Enol Tautomerism of the β-Diketone Moiety
The β-dicarbonyl functionality within this compound allows it to exist as a mixture of two constitutional isomers, or tautomers: the keto form and the enol form. This phenomenon, known as keto-enol tautomerism, is a dynamic equilibrium that is influenced by several factors, including solvent polarity, temperature, and the electronic nature of substituents.
In solution, β-ketoamides like this compound typically exist as an equilibrium mixture of the ketoamide and a Z-enolamide tautomer. researchgate.net The relative populations of these forms can be quantified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Studies on analogous β-ketoamides have shown that the position of this equilibrium is highly dependent on the solvent used. scirp.orgmissouri.edu
Generally, the equilibrium shifts towards the keto tautomer in polar solvents. missouri.edu For instance, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), the keto form is often favored. scirp.orgresearchgate.net Conversely, in non-polar solvents such as chloroform, the enol form tends to be the more predominant species. researchgate.netnih.gov This is because the enol form can be stabilized by a strong intramolecular hydrogen bond, a feature less favored in polar, hydrogen-bond-accepting solvents that can engage in competing intermolecular interactions. missouri.edu
The electronic properties of substituents on the aryl ring also play a crucial role. Electron-withdrawing groups, such as the bromine atom in the para position of this compound, can influence the acidity of the α-hydrogens and the stability of the respective tautomers. Studies on similar compounds have indicated that electron-withdrawing substituents tend to increase the proportion of the enol tautomer. scirp.org In the solid state, however, related N-aryl-3-oxobutanamides have been observed to crystallize predominantly in the keto form.
Conformational Preferences and Intramolecular Interactions
The three-dimensional structure and conformational flexibility of this compound are dictated by rotations around its single bonds and the potential for stabilizing intramolecular interactions. Both the keto and enol tautomers adopt specific preferred conformations.
The Z-enolamide form is characteristically stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the amide carbonyl oxygen, forming a stable six-membered pseudo-ring. researchgate.net This interaction is a dominant factor in the conformational preference of the enol tautomer.
Advanced Structural Studies and Theoretical Predictions
Hirshfeld Surface Analysis for Intermolecular Interactions
While a specific crystal structure and Hirshfeld surface analysis for this compound is not publicly available, this computational technique is a powerful tool for analyzing intermolecular interactions in molecular crystals. researchgate.netnih.gov The analysis involves partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This partitioning defines a unique "Hirshfeld surface" for the molecule.
By mapping properties like dnorm (a normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto this surface, one can visualize and quantify the different types of intermolecular contacts. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions.
For bromophenyl-containing compounds, Hirshfeld analysis typically reveals several key interactions:
H···H contacts: Often comprising the largest percentage of the surface, representing van der Waals forces. nih.govresearchgate.net
Br···H/H···Br contacts: These are significant interactions that play a role in the crystal packing. nih.govnih.gov
O···H/H···O and N···H/H···N contacts: These represent conventional and unconventional hydrogen bonds, which are crucial in directing the supramolecular assembly. nih.govnih.gov
π-interactions: Contacts involving the aromatic ring, such as C–Br···π interactions, can also be observed. nih.govresearchgate.net
A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts, showing the percentage contribution of each type of interaction to the total surface. nih.gov This analysis would provide detailed insight into how molecules of this compound pack in the solid state and which forces govern its crystal architecture.
Predicted Collision Cross Section Values
The Collision Cross Section (CCS) is an important physicochemical parameter that reflects the size and shape of an ion in the gas phase. It is determined experimentally using ion mobility spectrometry (IMS) and can also be predicted using computational methods. CCS values are increasingly used in analytical chemistry, particularly in metabolomics and drug discovery, to enhance confidence in compound identification.
For this compound, predicted CCS values have been calculated for various adducts using computational models. uni.lu These predictions provide valuable information for identifying the compound in complex mixtures via techniques like liquid chromatography-ion mobility-mass spectrometry (LC-IMS-MS).
Below is a table of predicted CCS values for this compound adducts, calculated using the CCSbase model. uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 255.99677 | 147.2 |
| [M+Na]⁺ | 277.97871 | 157.2 |
| [M-H]⁻ | 253.98221 | 153.3 |
| [M+NH₄]⁺ | 273.02331 | 167.3 |
| [M+K]⁺ | 293.95265 | 146.3 |
| [M+H-H₂O]⁺ | 237.98675 | 146.4 |
| [M+HCOO]⁻ | 299.98769 | 168.6 |
| [M+CH₃COO]⁻ | 314.00334 | 193.4 |
Data sourced from PubChemLite. uni.lu
Computational Chemistry and Theoretical Studies on N 4 Bromophenyl 3 Oxobutanamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties that are often difficult or impossible to measure experimentally. These methods use the principles of quantum mechanics to model the behavior of electrons in molecules.
Electronic Structure Theory and Bonding Analysis
A key structural feature is the β-diketone moiety. In similar crystal structures, this group is often twisted out of planarity, which can impact the molecule's conformational flexibility and how it interacts with other molecules. nih.gov Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal, such as H···Br, H···O, and H···H contacts, which collectively stabilize the crystal packing. nih.gov These non-covalent interactions, including C-H···π stacking, are crucial for understanding the solid-state structure. nih.govacs.org
Below is a representative table of hydrogen bond geometry, similar to what would be derived from crystallographic or computational analysis of related structures. nih.gov
Table 1: Representative Hydrogen-Bond Geometry (Å, °)
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| N—H···O | 0.91 | 1.99 | 2.88 | 166 |
*D: Donor atom; H: Hydrogen atom; A: Acceptor atom. Data is hypothetical based on typical values for similar structures.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govnih.gov It is particularly valuable in drug design for calculating the electronic properties that dictate a molecule's interaction with biological targets. nih.gov For N-(4-Bromophenyl)-3-oxobutanamide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to optimize the molecular geometry and compute various molecular parameters. researchgate.net
These calculations provide insights into the distribution of electrons within the molecule, which is crucial for understanding its stability and reactivity. nih.gov The geometries confirmed by DFT can be correlated with experimental data from techniques like X-ray diffraction to validate the computational model. nih.gov
Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) analysis is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior. These include ionization potential, electron affinity, chemical hardness (η), and the electrophilicity index (ω). researchgate.net A molecule with low chemical hardness is considered chemically soft and more reactive.
Table 2: Hypothetical DFT-Calculated Reactivity Descriptors
| Parameter | Description | Hypothetical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.50 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.80 |
| Energy Gap (ΔE) | LUMO - HOMO; indicates reactivity | 4.70 |
| Ionization Potential (I) | -EHOMO; energy to remove an electron | 6.50 |
| Electron Affinity (A) | -ELUMO; energy released when gaining an electron | 1.80 |
| Chemical Hardness (η) | (I - A) / 2; resistance to change in electron distribution | 2.35 |
| Electrophilicity Index (ω) | μ2 / 2η; propensity to accept electrons | 3.75 |
*Values are hypothetical and for illustrative purposes.
Molecular Dynamics Simulations and Conformational Landscapes
While quantum calculations often focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insights into the dynamic nature of molecules. nih.gov MD simulations model the movement of atoms and molecules over time, allowing researchers to explore the conformational landscape of this compound. nih.gov This is particularly important for understanding how the molecule behaves in solution or when interacting with a biological receptor. mdpi.com
By simulating the molecule for periods ranging from nanoseconds to microseconds, MD can reveal the stability of different conformations and the transitions between them. mdpi.com For instance, simulations could explore the rotation around the various single bonds and the flexibility of the butanamide chain. Analysis of the simulation trajectory using metrics like Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) helps to assess the structural stability of the molecule or its complexes. nih.govmdpi.com
Predictive Modeling for Reactivity and Selectivity
Computational chemistry allows for the predictive modeling of chemical reactivity and selectivity, which is essential for designing new synthetic routes or understanding potential metabolic pathways. The reactivity-selectivity principle suggests that more reactive species are often less selective, a concept that can be explored computationally. wikipedia.orglibretexts.org
Molecular Electrostatic Potential (MEP) maps are a powerful predictive tool derived from DFT calculations. researchgate.net These maps visualize the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the carbonyl oxygens would be expected to be regions of high negative potential, while the amide proton (N-H) would be a region of positive potential, indicating likely sites for hydrogen bonding.
In Silico Screening and Virtual Ligand Design
This compound can serve as a lead compound or a fragment in drug discovery campaigns. In silico screening techniques are used to computationally evaluate large libraries of molecules to identify those with a high probability of binding to a specific biological target, such as an enzyme or receptor. nih.gov
Molecular docking is a primary method used in virtual screening. nih.gov It predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov The "goodness" of the fit is often evaluated using a scoring function that estimates the binding affinity, with lower binding energy scores indicating more favorable interactions. mdpi.com For this compound, docking studies could be performed against various targets to explore its potential biological activities. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the target's active site. nih.govmdpi.com
These in silico approaches, combined with MD simulations to assess the stability of the predicted binding poses, provide a rational basis for designing new derivatives with improved potency and selectivity, accelerating the drug discovery process. mdpi.comnih.gov
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand the interaction between a ligand and its protein target at the atomic level. Given the known antitubercular activity of this compound, molecular docking studies have been performed on its derivatives to identify and characterize their interactions with key enzymes in Mycobacterium tuberculosis.
Recent research has focused on the decaprenylphosphoryl-β-D-ribose oxidase (DprE1) enzyme, an essential component in the synthesis of the mycobacterial cell wall. nih.gov DprE1 is a validated target for antitubercular drugs, and its inhibition can lead to bacterial cell death. nih.gov
A 2024 study detailed the design, synthesis, and molecular docking of a series of 1,2,3-triazole ligands incorporating the this compound scaffold. nih.gov One such derivative, 4-(4-((Benzo[d]oxazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-bromophenyl)-3-oxobutanamide (compound 3h ), was docked into the active site of the DprE1 enzyme to predict its binding mode and affinity. nih.gov
The active site of DprE1 is characterized by distinct regions that accommodate ligand binding, including a polar region with residues such as Lys418, His132, and Ser228, a hydrophobic site involving Cys387 and Gln334, and a lipophilic area with Asn324, Arg325, and Leu317. nih.gov The docking studies of compound 3h and other derivatives aimed to understand how modifications to the core scaffold influence interactions within this binding pocket.
The computational analysis provided docking scores to quantify the binding affinity. For a series of related compounds, the -CDocker energy and -CDocker interaction energy were calculated. For instance, closely related analogues in the study showed -CDocker energy values up to 40.1096 and -CDocker interaction energy values up to 59.0549, indicating strong predicted binding to the DprE1 enzyme. nih.gov These in silico findings help to rationalize the observed biological activities and guide the design of more potent inhibitors.
Table 1: Molecular Docking Data for this compound Derivative with DprE1
| Compound | Target Enzyme | Docking Score Type | Value |
| Derivative of this compound | DprE1 | -CDocker energy | Varies by derivative |
| Derivative of this compound | DprE1 | -CDocker interaction energy | Varies by derivative |
Note: Specific numerical values for compound 3h were part of a larger dataset in the source, with the provided values representing the best scores in the series.
These molecular docking studies, by providing a detailed view of the ligand-protein interactions, are a critical component of the modern drug discovery process for antitubercular agents. They not only help to explain the mechanism of action but also provide a rational basis for the future development of this compound derivatives with improved efficacy.
Applications and Biological Activities of N 4 Bromophenyl 3 Oxobutanamide Derivatives
Medicinal Chemistry and Pharmacological Relevance
The structural framework of N-(4-Bromophenyl)-3-oxobutanamide serves as a versatile scaffold for the development of novel therapeutic agents. By modifying different parts of the molecule, scientists have been able to modulate its biological effects, leading to the discovery of compounds with potent and selective activities.
Antitubercular Activity
Tuberculosis (TB) remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new antitubercular agents. mdpi.com Derivatives of this compound have shown promise in this area. For instance, the parent compound itself, this compound, has demonstrated in vitro activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 2.5 µg/mL. biosynth.com Further research into related structures, such as substituted pyrazine-2-carboxamides, has identified compounds with even greater potency. nih.gov For example, 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide was found to be highly active with an IC90 of 0.819 μg/mL. nih.gov Additionally, novel furan (B31954) and pyrrole (B145914) derivatives have been synthesized, with some showing better MIC values than standard drugs like Pyrazinamide and Ciprofloxacin against the H37Rv strain of Mycobacterium tuberculosis. mdpi.com
Table 1: Antitubercular Activity of Selected this compound and Related Derivatives
| Compound | Target Organism | Activity (MIC/IC90) | Source |
| This compound | Mycobacterium tuberculosis | 2.5 µg/mL (MIC) | biosynth.com |
| 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide | M. tuberculosis H37Rv | 0.819 µg/mL (IC90) | nih.gov |
| 2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione derivative (11a) | M. tuberculosis H37Rv | 1.6 μg/mL (MIC) | mdpi.com |
Antimicrobial/Antibacterial Activity
Beyond their effects on mycobacteria, derivatives of this compound have demonstrated broader antimicrobial and antibacterial properties. psecommunity.orgnanobioletters.com Research into N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has revealed promising activity against both Gram-positive and Gram-negative bacteria. researchgate.net Similarly, the synthesis of pyrazine (B50134) carboxamide derivatives has yielded compounds with notable antibacterial effects against extensively drug-resistant Salmonella Typhi. mdpi.com One such derivative, 5d, exhibited a minimum inhibitory concentration (MIC) of 6.25 mg/mL. mdpi.com Furthermore, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have shown moderate activity against S. aureus. psecommunity.org
Table 2: Antimicrobial/Antibacterial Activity of this compound Derivatives
| Derivative Class | Target Organism(s) | Key Findings | Source |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Gram-positive and Gram-negative bacteria | Promising antimicrobial activity. | researchgate.net |
| Pyrazine carboxamides | Extensively drug-resistant Salmonella Typhi | Compound 5d showed the strongest activity (MIC 6.25 mg/mL). | mdpi.com |
| N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine | Staphylococcus aureus | Moderate antimicrobial activity. | psecommunity.org |
Cytotoxic Activity against Cancer Cell Lines (e.g., MCF-7, HepG2)
A significant area of investigation for these derivatives has been their potential as anticancer agents. researchgate.netnih.gov Various synthesized compounds have shown cytotoxic effects against several cancer cell lines, including MCF-7 (human breast adenocarcinoma) and HepG2 (human liver carcinoma). researchgate.netresearchgate.net For instance, certain N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have demonstrated anticancer activity against the MCF-7 cell line. researchgate.net Chalcone-thienopyrimidine derivatives have also been evaluated for their cytotoxic activity against both HepG2 and MCF-7 cells, with some compounds showing potent effects. nih.gov Studies on other related structures have also reported cytotoxic activity against these cell lines, indicating the potential of this chemical class in cancer therapy research. researchgate.netnih.gov
Table 3: Cytotoxic Activity of this compound and Related Derivatives
| Derivative Class | Cell Line(s) | Key Findings | Source |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | MCF-7 | Compounds d6 and d7 were the most active. | researchgate.net |
| Chalcone-thienopyrimidine | HepG2, MCF-7 | Compounds 3b and 3g showed more potent anticancer activities than 5-FU. | nih.gov |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds | MCF-7, HepG2 | Derivatives 14a-c were cytotoxic with IC50 values between 2.32 and 8.35 µM. | researchgate.net |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives has also been explored. researchgate.netnih.govchula.ac.th Thiosemicarbazone derivatives, for example, are a class of compounds known for their wide range of biological activities, including anti-inflammatory effects. researchgate.net Research into new 1,3,4-oxadiazole (B1194373) derivatives has also identified compounds with moderate anti-inflammatory activity. chula.ac.th These findings suggest that the this compound scaffold can be a starting point for developing new anti-inflammatory drugs.
HIV Integrase Inhibition
The fight against HIV has led to the exploration of various molecular targets, including the HIV integrase enzyme, which is crucial for viral replication. nih.govnih.goved.ac.uk Derivatives of this compound have been investigated as potential HIV integrase inhibitors. The core structure is related to β-diketo acids, which are a known class of integrase inhibitors. nih.gov While specific data on this compound derivatives as HIV integrase inhibitors is part of ongoing research, the structural similarity to potent inhibitors highlights a promising avenue for the development of new anti-HIV drugs.
β-site Amyloid Precursor Protein Cleaving Enzyme (BACE-1) Inhibition
Alzheimer's disease is a neurodegenerative disorder characterized by the accumulation of amyloid-β plaques in the brain. nih.gov The enzyme BACE-1 is a key target for Alzheimer's therapy as it is involved in the production of these amyloid peptides. nih.govnih.gov Researchers have designed and synthesized inhibitors of BACE-1 based on various scaffolds. researchgate.netresearchgate.netdntb.gov.ua Derivatives of this compound are being investigated for their potential to inhibit BACE-1. The development of small-molecule inhibitors for BACE-1 is a significant area of research aimed at slowing the progression of Alzheimer's disease. nih.gov
Sensitization to Death Receptor Stimuli
While direct research on the sensitization of death receptor stimuli by this compound is not extensively documented, related compounds containing a bromophenyl moiety have been shown to induce apoptotic signaling pathways. For instance, (4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone has been found to induce apoptosis in tumor cells by upregulating hTERT, which in turn triggers endoplasmic reticulum stress and the mitochondrial pathway of apoptosis. nih.gov This suggests that the presence of the bromophenyl group can be a critical factor in modulating cell death mechanisms. The process of apoptosis, or programmed cell death, is crucial for normal physiological functions, and its dysregulation is implicated in numerous diseases. nih.gov Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. nih.gov The extrinsic pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of a cascade of caspases, which are the executioner enzymes of apoptosis. nih.gov Further investigation is warranted to elucidate the specific role of this compound derivatives in modulating death receptor-mediated apoptosis.
Predictive Toxicology and Safety Assessment of 3-Oxobutanamide Derivatives
The early assessment of a compound's toxicity is a critical step in the development of new chemicals and pharmaceuticals. In vitro assays using human cells and isolated organelles offer a valuable tool for predicting potential human safety liabilities.
In Vitro Toxicity Assays (e.g., Human Lymphocytes, Isolated Mitochondria)
A study investigating a series of five 3-oxobutanamide derivatives, including the structurally related N-(5-(4-bromophenyl)-3-isoxazolyl)-3-oxobutanamide, has provided insights into their potential toxicity. The research utilized human lymphocytes and their isolated mitochondria to assess the cytotoxic effects of these compounds. The findings indicated that while the derivatives did not show significant toxicity at lower concentrations (50–500 μM), noticeable toxicity was observed at higher concentrations (1000 and 2000 μM). researchgate.net
Among the tested compounds, N-(5-(4-bromophenyl)-3-isoxazolyl)-3-oxobutanamide demonstrated marked cellular and mitochondrial toxicity. researchgate.net This highlights the importance of the substitution pattern on the 3-oxobutanamide core in determining the toxicological profile. The use of human lymphocytes and isolated mitochondria in these assays provides a relevant model for predicting potential adverse effects in humans.
Table 1: In Vitro Toxicity of 3-Oxobutanamide Derivatives
| Compound | Concentration Range (μM) | Observed Toxicity on Human Lymphocytes and Isolated Mitochondria |
| 3-Oxobutanamide Derivatives (general) | 50-500 | No remarkable toxicity |
| 3-Oxobutanamide Derivatives (general) | 1000-2000 | Observable toxicity |
| N-(5-(4-bromophenyl)-3-isoxazolyl)-3-oxobutanamide | High concentrations | Marked cellular and mitochondrial toxicity |
Data sourced from a study on a series of 3-oxobutanamide derivatives. researchgate.net
Mechanisms of Toxicity (e.g., ROS Generation, Mitochondrial Membrane Potential Collapse, Lysosomal Membrane Injury, Lipid Peroxidation, Glutathione Depletion)
The investigation into the mechanisms of toxicity for the more potent 3-oxobutanamide derivatives revealed a cascade of cellular events indicative of oxidative stress and organelle damage. Specifically, the cytotoxicity induced in human blood lymphocytes by a highly toxic derivative was associated with several key mechanisms:
Reactive Oxygen Species (ROS) Generation: An increase in intracellular ROS was observed, suggesting that the compound induces oxidative stress within the cells.
Mitochondrial Membrane Potential (MMP) Collapse: The collapse of the mitochondrial membrane potential is a critical event in the intrinsic pathway of apoptosis, indicating mitochondrial dysfunction.
Lysosomal Membrane Injury: Damage to lysosomal membranes can lead to the release of hydrolytic enzymes into the cytoplasm, causing further cellular damage.
Lipid Peroxidation: The peroxidation of lipids, a consequence of oxidative stress, can damage cellular membranes and compromise their integrity.
Glutathione Depletion: A decrease in the levels of glutathione, a major intracellular antioxidant, further indicates a state of oxidative stress. researchgate.net
These findings suggest that the toxicity of certain 3-oxobutanamide derivatives is mediated through the induction of oxidative stress, which in turn leads to damage of critical cellular components like mitochondria and lysosomes. The presence of a bromine substituent was suggested to potentially contribute to the increased toxicity of some of the studied compounds. researchgate.net
Material Science Applications of this compound and its Derivatives
Beyond its biological activities, the chemical structure of this compound makes it a valuable component in the field of material science. Its functional groups offer opportunities for creating complex molecular architectures and advanced materials.
Ligands for Functional Metal Complexes
The this compound molecule possesses potential coordination sites, specifically the oxygen atoms of the 3-oxo and amide groups, which can bind to metal ions to form metal complexes. While specific research on this compound as a ligand is limited, the broader class of β-dicarbonyl compounds, to which it belongs, are well-known for their ability to form stable complexes with a wide range of metals. These metal complexes can exhibit interesting properties, such as catalytic activity, and unique magnetic or optical characteristics, making them suitable for various applications in catalysis and materials science.
Organic Building Blocks for Advanced Materials
This compound serves as a versatile organic building block in the synthesis of more complex molecules and polymers. biosynth.com The presence of the bromo-functional group on the phenyl ring allows for a variety of chemical modifications through cross-coupling reactions, such as the Suzuki coupling. biosynth.com This enables the incorporation of the this compound unit into larger molecular frameworks.
For instance, similar bromophenyl compounds are used as intermediates in the synthesis of hole-transporting materials for use in organic light-emitting diodes (OLEDs) and perovskite solar cells. biosynth.com The ability to precisely modify the structure of such building blocks is crucial for tuning the electronic and physical properties of the resulting materials for specific applications. The 3-oxobutanamide moiety also offers reactive sites for further chemical transformations, adding to the versatility of this compound as a building block for advanced materials.
Supramolecular Host Materials
The field of supramolecular chemistry focuses on chemical systems composed of a number of discrete molecular subunits, a concept often described as "chemistry beyond the molecule." A key aspect of this field is the development of host-guest systems, where a larger host molecule can encapsulate a smaller guest molecule, leading to a wide array of applications from sensing to catalysis and drug delivery.
While direct research on this compound derivatives as primary components of supramolecular host materials is not extensively documented, their molecular structure suggests significant potential. The formation of supramolecular assemblies is governed by non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking. The this compound scaffold possesses several key features that are conducive to forming such interactions:
Hydrogen Bonding: The amide (-CONH-) group and the β-dicarbonyl moiety are excellent hydrogen bond donors and acceptors. These groups can participate in intricate hydrogen-bonding networks, leading to the self-assembly of predictable and stable one-, two-, or three-dimensional structures.
Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor. Halogen bonding is a highly directional and specific non-covalent interaction that is increasingly being utilized in crystal engineering and the design of supramolecular architectures.
π-π Stacking: The phenyl ring provides a platform for π-π stacking interactions, further stabilizing supramolecular assemblies.
These features suggest that derivatives of this compound could be designed to form cavities or channels, enabling them to act as hosts for various guest molecules. The specific nature of the guest would depend on the size and shape of the cavity, which in turn could be tuned by modifying the substituents on the parent molecule.
Table 1: Potential Non-Covalent Interactions in this compound for Supramolecular Assembly
| Interaction Type | Functional Group(s) Involved | Potential Role in Supramolecular Structure |
| Hydrogen Bonding | Amide (-CONH-), β-Dicarbonyl (-COCH₂CO-) | Formation of extended networks, defining the primary structure of the assembly. |
| Halogen Bonding | Bromine atom (-Br) | Directional control over the assembly, formation of specific architectures. |
| π-π Stacking | Phenyl ring | Stabilization of the overall supramolecular structure. |
Applications in Carbon-Rich Supermolecules and Heteroatom-Nanographene
The development of novel carbon-based materials, including carbon-rich supermolecules and heteroatom-doped nanographenes, is a frontier in materials science due to their exceptional electronic, optical, and mechanical properties.
Carbon-Rich Supermolecules:
While not directly a "carbon-rich" molecule in itself, this compound derivatives can serve as versatile precursors for the synthesis of larger, more complex organic architectures that are rich in carbon. The β-dicarbonyl moiety is a well-known reactive handle for a variety of condensation and cyclization reactions. Through multi-component reactions, derivatives of this compound can be used to construct elaborate heterocyclic systems. These heterocyclic building blocks can then be further elaborated and polymerized to create large, conjugated supermolecules with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Heteroatom-Nanographene:
Nanographenes are precisely defined, nanoscale segments of graphene that have attracted significant attention for their tunable electronic properties. The introduction of heteroatoms (atoms other than carbon, such as nitrogen, boron, or sulfur) into the graphene lattice, a process known as heteroatom doping, can further modulate these properties. nih.gov
This compound is a promising, yet underexplored, precursor for the bottom-up synthesis of nitrogen-doped nanographenes. The "bottom-up" approach allows for the precise, atomic-level control over the structure of the resulting nanographene, which is crucial for tailoring its properties. nih.gov The amide group in the this compound structure provides a source of nitrogen atoms. Through carefully designed chemical reactions, such as cyclodehydrogenation of polyphenylene precursors, it is conceivable that these molecules could be assembled into larger aromatic systems where the nitrogen atoms are incorporated into the final graphene-like structure. nih.gov The bromine atom could also play a role in directing the assembly process on a surface or could be replaced in subsequent reactions to introduce other functionalities.
The precise placement of nitrogen atoms within the nanographene lattice can significantly influence its electronic bandgap, charge carrier mobility, and chemical reactivity, making such materials highly desirable for next-generation electronic and catalytic applications. nih.gov
Table 2: Potential of this compound Derivatives in Carbon-Based Materials
| Application Area | Key Structural Feature(s) of Precursor | Potential Synthetic Route | Resulting Material Properties |
| Carbon-Rich Supermolecules | β-Dicarbonyl, Phenyl Ring | Multi-component reactions, Polymerization | Extended π-conjugation, Tailorable optoelectronic properties. |
| Heteroatom-Nanographene | Amide group (Nitrogen source), Phenyl ring (Aromatic core) | Surface-assisted cyclodehydrogenation, Solution-phase synthesis | Tunable bandgap, Enhanced catalytic activity, n-type semiconductivity. |
Q & A
Q. Q1. What are the established synthetic routes for N-(4-Bromophenyl)-3-oxobutanamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: this compound can be synthesized via bromination of the parent compound, N-(4-substituted phenyl)-3-oxobutanamide. For example, bromination of N-(4-chlorophenyl)-3-oxobutanamide with bromine in acetic acid at room temperature produces the brominated derivative in ~86% yield after 3 hours . Key optimization factors include:
- Solvent choice : Acetic acid is preferred due to its ability to stabilize intermediates.
- Temperature control : Room temperature minimizes side reactions (e.g., over-bromination).
- Stoichiometry : A 1.2:1 molar ratio of bromine to substrate ensures complete conversion.
A yield comparison table under varying conditions:
| Bromine Equiv. | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1.0 | 25 | 3 | 72 |
| 1.2 | 25 | 3 | 86 |
| 1.5 | 25 | 3 | 78* |
| *Note: Excess bromine may lead to di-brominated byproducts. |
Q. Q2. How can crystallographic data for this compound be obtained and refined to resolve structural ambiguities?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
Crystallization : Slow cooling of a saturated solution in water or ethanol yields colorless laths suitable for SC-XRD .
Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
Refinement : Employ SHELXL for small-molecule refinement. Parameters to monitor:
- R-factor : Aim for < 0.04.
- Thermal displacement parameters : Ensure anisotropic refinement for non-H atoms.
- Twinned data : Use SHELXPRO for macromolecular interfaces if twinning is observed .
Example crystallographic data from a related compound (N-(4-Ethoxyphenyl)-3-oxobutanamide):
| Parameter | Value |
|---|---|
| Space group | P 1 |
| a, b, c (Å) | 7.234, 9.876, 10.521 |
| α, β, γ (°) | 90.0, 95.3, 90.0 |
| V (ų) | 746.8 |
Advanced Research Questions
Q. Q3. How does this compound participate in oxidative transformations, and what mechanistic insights exist for these reactions?
Methodological Answer: The 3-oxobutanamide moiety undergoes oxidation with reagents like (diacetoxyiodo)benzene (DIB) to form 2,2-dihaloacetamides. For example, N-(4-chlorophenyl)-3-oxobutanamide reacts with DIB in dichloromethane to yield dichloro derivatives in >75% yield . Mechanistic steps:
Electrophilic halogenation : DIB generates halonium ions at the α-carbon.
Tautomerization : The enol form reacts preferentially due to higher electron density.
Steric effects : Substituents on the phenyl ring minimally affect reactivity (e.g., 4-Bromo vs. 4-Chloro) .
Critical analysis : Competing pathways (e.g., over-oxidation to carboxylic acids) must be suppressed using controlled stoichiometry.
Q. Q4. What are the metabolic pathways and potential intermediates of this compound in biological systems?
Methodological Answer: Though direct data on the bromophenyl variant is limited, analogs like bucetin (N-(4-ethoxyphenyl)-3-hydroxybutanamide) undergo:
O-De-alkylation : Removal of the ethoxy group to form N-(4-hydroxyphenyl)-3-oxobutanamide.
Keto-enol tautomerization : Stabilizes reactive intermediates.
Glucuronidation : Major detoxification pathway (62% in rabbits) .
For this compound, hypothesize:
- Phase I metabolism : CYP450-mediated debromination or hydroxylation.
- Phase II metabolism : Conjugation with glutathione or sulfate.
Experimental validation : Use LC-MS/MS with isotopically labeled compounds to track metabolites.
Q. Q5. How can computational methods predict the reactivity and spectroscopic properties of this compound?
Methodological Answer:
DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict:
- IR spectra : Stretching frequencies for amide C=O (~1680 cm⁻¹) and ketone C=O (~1720 cm⁻¹).
- NMR shifts : Compare computed H (δ 2.3 ppm for CH) and C (δ 205 ppm for ketone) with experimental data.
Molecular docking : Assess interactions with enzymes (e.g., cyclooxygenase) using AutoDock Vina.
ADMET prediction : Tools like SwissADME estimate logP (~2.1) and bioavailability (~70%) .
Data Contradictions and Resolution
Q. Q6. Discrepancies exist in reported reaction yields for brominated 3-oxobutanamides. How can these be reconciled?
Critical Analysis:
- reports 86% yield for bromination in acetic acid, while notes variable yields (60–85%) depending on substituents.
- Resolution :
- Byproduct formation : Bromine excess (>1.2 equiv.) increases di-substitution.
- Solvent polarity : Acetic acid stabilizes cationic intermediates better than less polar solvents.
- Monitoring : Use TLC or in situ IR to terminate reactions at optimal conversion.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
